molecular formula C17H17IN2O3 B11563517 2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11563517
M. Wt: 424.23 g/mol
InChI Key: BZPAZFCIZTWNDJ-DJKKODMXSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, an acetohydrazide moiety, and a hydroxy-iodophenyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The iodine atom in the hydroxy-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenolic hydroxyl group may participate in hydrogen bonding, while the imine and hydrazide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the hydroxy-iodophenyl group, making it less complex.

    4-hydroxy-3-iodobenzaldehyde: Contains the hydroxy-iodophenyl group but lacks the acetohydrazide moiety.

    2-(2,6-dimethylphenoxy)ethanol: Similar phenoxy group but different functional groups.

Uniqueness

The uniqueness of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17IN2O3

Molecular Weight

424.23 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17IN2O3/c1-11-4-3-5-12(2)17(11)23-10-16(22)20-19-9-13-6-7-15(21)14(18)8-13/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

BZPAZFCIZTWNDJ-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)O)I

Origin of Product

United States

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